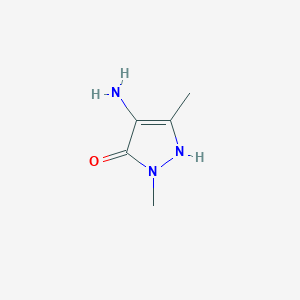
4-Amino-1,3-dimethyl-1H-pyrazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-1,3-dimethyl-1H-pyrazol-5-ol, also known as ADMP, is a heterocyclic organic compound that has gained significant attention in the scientific community for its potential applications in various fields. The compound is a pyrazolone derivative that possesses a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic properties.
Wirkmechanismus
The mechanism of action of 4-Amino-1,3-dimethyl-1H-pyrazol-5-ol is not fully understood, but it is believed to involve the inhibition of the enzyme cyclooxygenase, which is responsible for the production of prostaglandins, a group of lipid compounds that play a key role in the inflammatory response. By inhibiting the production of prostaglandins, 4-Amino-1,3-dimethyl-1H-pyrazol-5-ol can reduce inflammation, pain, and fever.
Biochemische Und Physiologische Effekte
4-Amino-1,3-dimethyl-1H-pyrazol-5-ol has been shown to possess a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 4-Amino-1,3-dimethyl-1H-pyrazol-5-ol can inhibit the production of prostaglandins, reduce the expression of inflammatory cytokines, and inhibit the activation of nuclear factor-kappaB, a transcription factor that plays a key role in the inflammatory response. In vivo studies have shown that 4-Amino-1,3-dimethyl-1H-pyrazol-5-ol can reduce pain and inflammation in animal models of arthritis and other inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
4-Amino-1,3-dimethyl-1H-pyrazol-5-ol has several advantages for lab experiments, including its simple synthesis method, low cost, and wide range of biological activities. However, there are also some limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 4-Amino-1,3-dimethyl-1H-pyrazol-5-ol, including the development of new drugs based on its anti-inflammatory and analgesic properties, the investigation of its potential as a treatment for fever, and the further elucidation of its mechanism of action. Additionally, future studies could investigate the potential of 4-Amino-1,3-dimethyl-1H-pyrazol-5-ol as a therapeutic agent for other conditions, such as cancer and autoimmune diseases.
Conclusion:
In conclusion, 4-Amino-1,3-dimethyl-1H-pyrazol-5-ol is a heterocyclic organic compound with significant potential for applications in various fields. Its anti-inflammatory, analgesic, and antipyretic properties make it a potential candidate for the development of new drugs for the treatment of pain and inflammation. Its simple synthesis method, low cost, and wide range of biological activities make it an attractive target for further research. However, further studies are needed to fully understand its mechanism of action and potential toxicity.
Synthesemethoden
4-Amino-1,3-dimethyl-1H-pyrazol-5-ol can be synthesized through a simple and efficient method using 3-methyl-2-pyrazolin-5-one and hydrazine hydrate as starting materials. The reaction is carried out in the presence of a catalyst, such as acetic acid or sulfuric acid, at a temperature range of 100-120°C. The resulting product is then purified through recrystallization or column chromatography, yielding pure 4-Amino-1,3-dimethyl-1H-pyrazol-5-ol.
Wissenschaftliche Forschungsanwendungen
4-Amino-1,3-dimethyl-1H-pyrazol-5-ol has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, 4-Amino-1,3-dimethyl-1H-pyrazol-5-ol has been investigated for its anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. In pharmacology, 4-Amino-1,3-dimethyl-1H-pyrazol-5-ol has been shown to possess antipyretic effects, making it a potential candidate for the treatment of fever. In biochemistry, 4-Amino-1,3-dimethyl-1H-pyrazol-5-ol has been studied for its ability to inhibit the enzyme cyclooxygenase, which plays a key role in the inflammatory response.
Eigenschaften
IUPAC Name |
4-amino-2,5-dimethyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-3-4(6)5(9)8(2)7-3/h7H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMUDPRKWBPNZMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1,3-dimethyl-1H-pyrazol-5-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Propanol, 2-methyl-3-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]-](/img/structure/B164024.png)


![(9Z,12Z)-N-[(2R)-1-hydroxypropan-2-yl]octadeca-9,12-dienamide](/img/structure/B164035.png)







![2-[[(6E,8E)-1,12-diamino-11-(carboxymethylamino)-2,11-dihydroxy-3,10-dioxododeca-6,8-dien-2-yl]amino]acetic acid](/img/structure/B164069.png)
![3-Methylisothiazolo[4,5-c]pyridine](/img/structure/B164078.png)
